Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
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Overview
Description
“Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate” is a chemical compound that has been studied for its various properties . It is synthesized by interacting the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent .
Synthesis Analysis
The synthesis of this compound involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with the Lawesson’s reagent . Its alkylation with methyl bromoacetate has been studied, as well as its interaction with N-nucleophiles, amines, and hydrazines .Molecular Structure Analysis
The molecular structure of this compound has been studied . It is a 4-thioxo derivative synthesized from the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid .Chemical Reactions Analysis
The chemical reactions of this compound involve its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines .Scientific Research Applications
Synthesis and Antimicrobial Applications
Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate and its derivatives have been extensively studied for their synthesis and potential applications in antimicrobial treatments. For example, Tiwari et al. (2018) reported the environmentally friendly synthesis of novel chromone-pyrimidine coupled derivatives, including this compound, demonstrating potent antibacterial and antifungal activities. These compounds were found non-toxic in cytotoxicity tests against human cancer cell lines, indicating their safety and potential as oral drug candidates (Tiwari et al., 2018).
Chemical Synthesis and Reactions
The chemical synthesis and reactions of this compound have been a subject of research. Kappe and Roschger (1989) investigated the methylation and acylation reactions of 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, a closely related compound, shedding light on the potential chemical pathways and transformations of these pyrimidine derivatives (Kappe & Roschger, 1989).
Biological Activities and Applications
Various studies have explored the biological activities of this compound derivatives. Sharma et al. (2012) synthesized and evaluated a series of these compounds for their antimicrobial and anticancer potential, demonstrating their efficacy in these areas (Sharma et al., 2012). Additionally, Pivazyan et al. (2017) developed a method for preparing 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, showing its growth stimulant properties in preliminary biological studies (Pivazyan et al., 2017).
Antibacterial Activity and QSAR Studies
The compound has also been investigated for its antibacterial properties. Sawant and Bhatia (2008) conducted a study focusing on synthesizing and evaluating the antibacterial activity of various derivatives, establishing a correlation between the activity and physicochemical properties (Sawant & Bhatia, 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-4-5(3-6(11)13-2)7(12)10-8(14)9-4/h3H2,1-2H3,(H2,9,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLJUGZMVXFFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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